molecular formula C22H27N5O5 B1665723 2-Propanol, 1-((2-methyl-2-((7-nitro-4-benzofurazanyl)amino)propyl)amino)-3-(2-(2-propenyl)phenoxy)- CAS No. 98496-22-1

2-Propanol, 1-((2-methyl-2-((7-nitro-4-benzofurazanyl)amino)propyl)amino)-3-(2-(2-propenyl)phenoxy)-

Cat. No. B1665723
CAS RN: 98496-22-1
M. Wt: 441.5 g/mol
InChI Key: KQHAFFYCWJNDNM-UHFFFAOYSA-N
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Description

Alprenolol-nbd is a fluorescent beta-adrenoceptor probe that binds irreversibly to beta-adrenoceptors and non-receptor binding sites.

Scientific Research Applications

Chemical Properties and Applications

  • Emulsifying and pH Adjusting Agent : 2-Amino-2-methyl-1-propanol (AMP) is used in cosmetics as an emulsifying agent and pH adjuster. It also serves as a dispersing agent in paints and as a corrosion inhibitor with antimicrobial properties in metalworking fluids (Geier et al., 2019).

  • Uterine Relaxant : Novel compounds related to this chemical structure have been designed for uterine relaxant activity. This includes studies on the synthesis and evaluation of these compounds for their potential in delaying the onset of labor in pregnant rats (Viswanathan et al., 2005).

  • Metabolic Studies : Research has focused on the asymmetric synthesis of derivatives related to metoprolol, a medication used for treating high blood pressure. This includes the benzylic hydroxylation metabolites of metoprolol (Shetty & Nelson, 1988).

  • Oxazoline Chemistry : The synthesis and characterization of chiral and achiral 2-(aminophenyl)-2-oxazolines and related compounds is another area of focus. These are derived from isatoic anhydride and have potential applications in various chemical syntheses (Button & Gossage, 2003).

  • Biological Activity : The synthesis and biological activity of N-Dichloroacetyl Oxazolidines, derived from related nitro alcohols, have been explored for their potential as latent herbicide safeners (Li Ying-jia, 2013).

Medical and Biological Research

  • Anesthetic Effects in Aquatic Organisms : The influence of 1-phenoxy-2-propanol on the blood profile of common carp was studied. This research is crucial for understanding its anesthetic efficacy and safety in fish organisms (Czerniak et al., 2017).

  • Beta-Adrenoceptor Stimulant Properties : Studies have been conducted on the beta-adrenoceptor stimulant properties of amidoalkylamino-substituted 1-aryl-2-ethanols and 1-(aryloxy)-2-propanols. These compounds have potential applications in cardiovascular therapies (Barlow et al., 1981).

  • Antimalarial Activity : Research on the synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and related compounds has been conducted. This includes studying derivatives of 1-phenyl-2-propanones for their effectiveness against malaria (Werbel et al., 1986).

properties

CAS RN

98496-22-1

Product Name

2-Propanol, 1-((2-methyl-2-((7-nitro-4-benzofurazanyl)amino)propyl)amino)-3-(2-(2-propenyl)phenoxy)-

Molecular Formula

C22H27N5O5

Molecular Weight

441.5 g/mol

IUPAC Name

1-[[2-methyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl]amino]-3-(2-prop-2-enylphenoxy)propan-2-ol

InChI

InChI=1S/C22H27N5O5/c1-4-7-15-8-5-6-9-19(15)31-13-16(28)12-23-14-22(2,3)24-17-10-11-18(27(29)30)21-20(17)25-32-26-21/h4-6,8-11,16,23-24,28H,1,7,12-14H2,2-3H3

InChI Key

KQHAFFYCWJNDNM-UHFFFAOYSA-N

SMILES

CC(C)(CNCC(COC1=CC=CC=C1CC=C)O)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]

Canonical SMILES

CC(C)(CNCC(COC1=CC=CC=C1CC=C)O)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

7-(2-allylphenoxy)-2,2-dimethyl-6-hydroxy-1-(7-(4-nitrobenzo-2-oxa-1,3-diazolyl))-1,4-diazaheptane
alprenolol-NBD

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Propanol, 1-((2-methyl-2-((7-nitro-4-benzofurazanyl)amino)propyl)amino)-3-(2-(2-propenyl)phenoxy)-
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2-Propanol, 1-((2-methyl-2-((7-nitro-4-benzofurazanyl)amino)propyl)amino)-3-(2-(2-propenyl)phenoxy)-
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2-Propanol, 1-((2-methyl-2-((7-nitro-4-benzofurazanyl)amino)propyl)amino)-3-(2-(2-propenyl)phenoxy)-
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2-Propanol, 1-((2-methyl-2-((7-nitro-4-benzofurazanyl)amino)propyl)amino)-3-(2-(2-propenyl)phenoxy)-
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2-Propanol, 1-((2-methyl-2-((7-nitro-4-benzofurazanyl)amino)propyl)amino)-3-(2-(2-propenyl)phenoxy)-
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2-Propanol, 1-((2-methyl-2-((7-nitro-4-benzofurazanyl)amino)propyl)amino)-3-(2-(2-propenyl)phenoxy)-

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